molecular formula C9H6N4 B14718674 3-Diazo-4-phenyl-3H-pyrazole CAS No. 12108-09-7

3-Diazo-4-phenyl-3H-pyrazole

Cat. No.: B14718674
CAS No.: 12108-09-7
M. Wt: 170.17 g/mol
InChI Key: MBBKJDQYFDBKKU-UHFFFAOYSA-N
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Description

3-Diazo-4-phenyl-3H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a diazo group. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science. The presence of the diazo group makes it a versatile intermediate in organic synthesis, allowing for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Diazo-4-phenyl-3H-pyrazole typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the cyclocondensation of acetylenic ketones with aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . Another approach involves the use of diazo compounds in [3+2] cycloaddition reactions with dipolarophiles .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as multicomponent reactions and the use of transition-metal catalysts. These methods are designed to maximize yield and minimize by-products, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Diazo-4-phenyl-3H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrazolone derivatives, amines, and substituted pyrazoles, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Diazo-4-phenyl-3H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Diazo-4-phenyl-3H-pyrazole involves its interaction with various molecular targets and pathways. The diazo group can participate in cycloaddition reactions, leading to the formation of new heterocyclic structures. These interactions can modulate biological pathways, resulting in therapeutic effects such as inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Diazo-4-phenyl-3H-pyrazole is unique due to the presence of both the diazo group and the phenyl ring, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various applications .

Properties

CAS No.

12108-09-7

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

3-diazo-4-phenylpyrazole

InChI

InChI=1S/C9H6N4/c10-12-9-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H

InChI Key

MBBKJDQYFDBKKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC2=[N+]=[N-]

Origin of Product

United States

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